Higher Melting Point and Thermal Stability Versus Non-Fluorinated Phenylthioureas
The compound exhibits a melting point of 168–172 °C , which is approximately 15–20 °C higher than the melting point ranges of common non-fluorinated analogs such as N-phenylthiourea (145–150 °C) and N,N′-diphenylthiourea (150–155 °C) . This higher thermal stability, attributed to the electron-withdrawing and steric effects of the 3,5-bis(trifluoromethyl) substitution, can be advantageous in reaction conditions requiring elevated temperatures or during long-term storage and handling.
| Evidence Dimension | Melting Point (Thermal Stability) |
|---|---|
| Target Compound Data | 168–172 °C (lit.) |
| Comparator Or Baseline | N-phenylthiourea: 145–150 °C; N,N′-diphenylthiourea: 150–155 °C |
| Quantified Difference | Target compound melts ~15–20 °C higher than non-fluorinated comparators |
| Conditions | Standard literature melting point ranges as reported by commercial vendors and databases |
Why This Matters
Higher thermal stability facilitates broader synthetic utility and more robust storage profiles, which are critical for reproducible scale-up and long-term procurement planning.
